molecular formula C20H23F3N4O2 B6451453 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}propan-1-one CAS No. 2549009-67-6

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}propan-1-one

Cat. No.: B6451453
CAS No.: 2549009-67-6
M. Wt: 408.4 g/mol
InChI Key: SXBICTRMXKTSPT-UHFFFAOYSA-N
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Description

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}propan-1-one is a heterocyclic small molecule featuring a 1,2-oxazole core linked to a bicyclic octahydropyrrolo[3,4-b]pyrrole moiety and a trifluoromethyl-substituted pyridine ring. The 1,2-oxazole group may act as a hydrogen bond acceptor, while the trifluoromethylpyridine enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O2/c1-12-16(13(2)29-25-12)4-6-19(28)27-8-7-14-10-26(11-17(14)27)18-5-3-15(9-24-18)20(21,22)23/h3,5,9,14,17H,4,6-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBICTRMXKTSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its synthesis, structural characteristics, and biological effects, particularly focusing on its cytotoxicity and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps that typically include the formation of the oxazole and pyrrolidine rings. The structural representation can be depicted as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

where x,y,z,wx,y,z,w represent the respective atom counts in the molecular formula. The specific structural features include:

  • Oxazole ring : Contributes to the compound's reactivity and biological properties.
  • Pyridine moiety : Known for its role in enhancing lipophilicity and biological activity.
  • Trifluoromethyl group : Often enhances metabolic stability and bioactivity.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, a study reported that derivatives of similar structures exhibited significant cytotoxicity against glioma cell lines with IC50 values ranging from 5.00 µM to 29.85 µM . The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in the G0/G1 phase.

Cell Line IC50 (µM) Mechanism of Action
C65.13Apoptosis induction
SH-SY5Y5.00Cell cycle arrest

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Apoptosis Induction : Flow cytometry analyses indicate that treatment with this compound leads to significant apoptosis in cancer cells.
  • Cell Cycle Arrest : The compound has been shown to inhibit progression through the cell cycle phases, particularly affecting the G0/G1 phase .
  • Inhibition of Tumor Growth : Studies suggest that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds related to this structure:

  • A study focusing on related oxazole derivatives demonstrated their effectiveness against various cancer cell lines, showcasing IC50 values lower than traditional chemotherapeutics such as 5-Fluorouracil (5-FU) which had IC50 values around 8.34 µM .

Example Case Study: Compound 5f

In a comparative study, compound 5f was identified as having superior cytotoxicity against glioma cells compared to standard treatments. It induced cell cycle arrest and apoptosis effectively without significant toxicity towards normal cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Compound A : 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one ()
  • Key Difference: Replaces the bicyclic octahydropyrrolo[3,4-b]pyrrole with a monocyclic piperazine.
  • Implications: Solubility: Piperazine’s basic nitrogen atoms improve aqueous solubility via salt formation, whereas the bicyclic system in the target compound may reduce solubility.
Compound B : N-Substituted Pyrazolines ()
  • Key Difference : Pyrazoline core instead of oxazole-pyrrolopyrrole.
  • Implications :
    • Pyrazolines are often associated with anti-inflammatory or antimicrobial activity. The target compound’s oxazole and trifluoromethylpyridine groups suggest divergent electronic and steric properties, possibly favoring kinase or protease inhibition .

Substituent Effects

Trifluoromethylpyridine vs. Methoxyphenyl ()
  • The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to methoxyphenyl-containing analogs (logP ~2.8). This enhances membrane permeability but may require formulation adjustments for solubility .
Bicyclic vs. Monocyclic Linkers

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A (Piperazine Analog) Compound B (Pyrazoline)
Molecular Weight ~450 g/mol ~430 g/mol ~350 g/mol
logP (Estimated) 3.5 2.9 2.3
Hydrogen Bond Acceptors 6 7 4
Rotatable Bonds 4 6 5
  • Metabolic Stability : The trifluoromethyl group and bicyclic system in the target compound may slow oxidative metabolism compared to piperazine analogs, which are prone to N-dealkylation .

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